Xevinapant Hydrochloride
Overview
Description
AT-406 (hydrochloride), also known as Xevinapant, is a potent and orally bioavailable small-molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). It functions as an antagonist of the inhibitor of apoptosis proteins (IAPs), which include X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2). This compound has shown significant potential in inducing apoptosis in cancer cells by neutralizing the inhibitory effects of IAPs on caspases .
Preparation Methods
The synthesis of AT-406 (hydrochloride) involves a multi-step reaction process. Here is a general outline of the synthetic route:
Thionyl chloride: is used to convert the starting material into an intermediate.
Dimethylaminopyridine (DMAP): in acetonitrile is used for further reaction.
Lithium triethylborohydride: in tetrahydrofuran at -78°C is employed for reduction.
Toluene-4-sulfonic acid: is used in the next step.
Boron trifluoride diethyl etherate: in diethyl ether at -78°C is used for another reaction.
Hydrogen chloride: in acetonitrile and 1,4-dioxane is used for hydrochloride formation.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: and in dichloromethane are used for coupling reactions.
Ozone: is used for oxidation.
Hydrogen: with palladium on activated charcoal in isopropyl alcohol is used for hydrogenation.
Sodium tris(acetoxy)borohydride: in tetrahydrofuran is used for reduction.
Lithium hydroxide: in 1,4-dioxane and water is used for hydrolysis.
Hydrogen chloride: in 1,4-dioxane and methanol is used for final hydrochloride formation.
Chemical Reactions Analysis
AT-406 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves reagents like ozone.
Reduction: Utilizes reagents such as lithium triethylborohydride and sodium tris(acetoxy)borohydride.
Substitution: Involves reagents like hydrogen chloride.
Hydrogenation: Uses hydrogen with palladium on activated charcoal.
Coupling Reactions: Employs reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and benzotriazol-1-ol.
The major products formed from these reactions include intermediates that are further processed to obtain the final compound, AT-406 (hydrochloride) .
Scientific Research Applications
AT-406 (hydrochloride) has a wide range of scientific research applications:
Cancer Research: It is being evaluated in clinical trials for its potential to treat various human tumors, including solid and hematological cancers.
Apoptosis Studies: As a SMAC mimetic, it is used to study the mechanisms of apoptosis and the role of IAPs in inhibiting cell death.
Drug Development: It serves as a lead compound for developing new therapies targeting IAPs in cancer treatment.
Mechanism of Action
AT-406 (hydrochloride) exerts its effects by mimicking the endogenous SMAC protein. It binds to IAPs, including XIAP, cIAP1, and cIAP2, with high affinity. By binding to these proteins, AT-406 (hydrochloride) neutralizes their inhibitory effects on caspases, thereby promoting apoptosis. This mechanism involves the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), leading to programmed cell death .
Comparison with Similar Compounds
AT-406 (hydrochloride) is compared with other SMAC mimetics such as:
Birinapant: Another IAP antagonist that synergizes with AT-406 in inducing apoptosis in cancer cells.
LCL161: A SMAC mimetic that also targets IAPs but has different pharmacokinetic properties.
GDC-0152: Another SMAC mimetic with similar mechanisms but varying efficacy in different cancer types.
AT-406 (hydrochloride) is unique due to its high oral bioavailability and potent antagonistic effects on multiple IAPs, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXTZCYPHKJCHF-ZZPLZQMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-57-8 | |
Record name | Xevinapant hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XEVINAPANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T1W2MF9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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